![molecular formula C19H15FN6O2S B2471609 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 863460-05-3](/img/structure/B2471609.png)

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

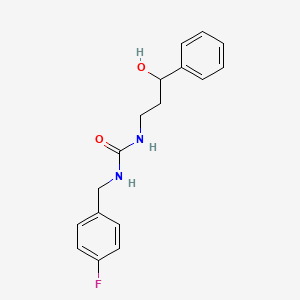

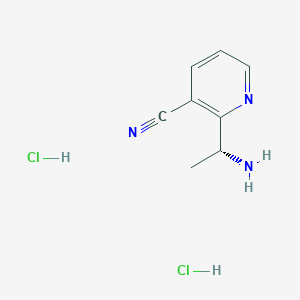

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-proliferation effects, particularly against gastric cancer .

Synthesis Analysis

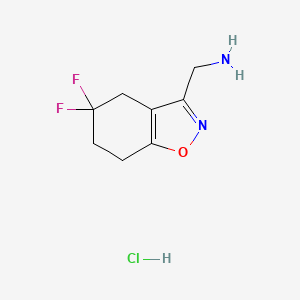

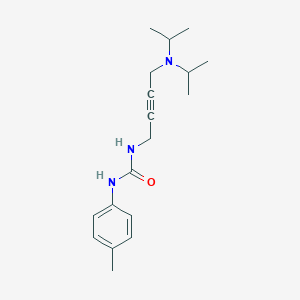

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as the compound , involves a three-step reaction sequence . This process is atom-economical and involves five reactive centers: amide, amine, carbonyl, azide, and alkyne .Wissenschaftliche Forschungsanwendungen

Radioligand Development

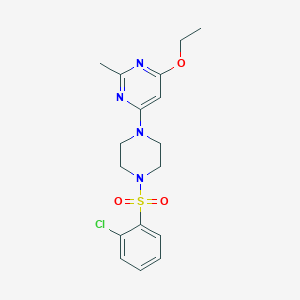

Compounds with a similar structure have been explored for their potential in radioligand development for PET imaging. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed to incorporate a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (Dollé et al., 2008).

Anticancer Research

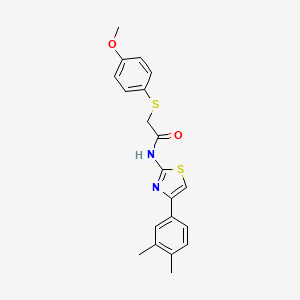

Modifications of acetamide groups in related compounds have led to the development of potent PI3K inhibitors demonstrating significant anticancer effects. A study replaced the acetamide group with an alkylurea moiety in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, yielding compounds with remarkable antiproliferative activities and lower toxicity, suggesting their potential as effective anticancer agents with reduced adverse effects (Wang et al., 2015).

Antimicrobial Agents

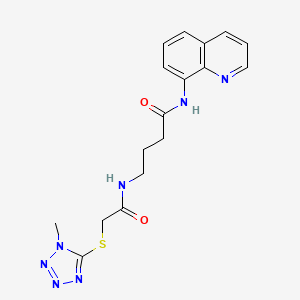

The synthesis and evaluation of compounds incorporating triazolo and pyrimidinone moieties have also been investigated for their antimicrobial properties. For example, a series of quinolines, thiazolo[3,2-a]pyrimidines, thiadiazolo[3,2-a]pyrimidines, and triazolo[3,4-b][1,3,4]thiadiazepines were synthesized and assessed for antibacterial and antifungal activities, with some compounds exhibiting significant activity compared to standard drugs like fluconazole and streptomycin (Sahi & Paul, 2016).

Synthesis of Novel Compounds

Research has also focused on utilizing related compounds as building blocks for synthesizing a variety of heterocycles with potential biological activities. New heterocycles incorporating thiadiazole, pyrazole, pyridine, coumarin, and other moieties have been synthesized, showcasing the versatility of these compounds in generating novel entities with potential insecticidal, antimicrobial, and antitumor activities (Fadda et al., 2017).

Wirkmechanismus

Target of Action

The compound, also known as 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, primarily targets the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells .

Mode of Action

The compound interacts with LSD1 and inhibits its activity . The interaction is believed to be reversible, and the compound shows certain selectivity to LSD1 over other enzymes such as monoamine oxidase A/B (MAO-A/B) . Docking studies suggest that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for its activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . LSD1 demethylates histones, which are proteins that help package DNA in the nucleus. By inhibiting LSD1, the compound can alter the methylation status of histones, thereby influencing gene expression.

Result of Action

The inhibition of LSD1 by the compound can lead to significant changes at the molecular and cellular levels. For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O2S/c1-28-15-5-3-2-4-14(15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQAETWLIKHMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)

![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2471539.png)

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

![1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2471549.png)